Pegasus

Catalog No.
S614582
CAS No.
80060-09-9
M.F
C23H32N2OS
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pegasus

Resistance to conventional acaricides like amitraz compromises crop protection. Diafenthiuron (CAS 80060-09-9) overcomes this via unique ATP synthase inhibition (IRAC 12A), effective against multi-resistant mites and whiteflies. For analytical labs, certified high-purity (>98%) reference material eliminates calibration errors from technical-grade impurities, ensuring MRL compliance. • Broad-spectrum pro-insecticide for SC/WP formulations • Essential for QuEChERS LC-MS/MS residue validation • Stable supply, available in analytical and technical grades.

CAS Number

80060-09-9

Product Name

Pegasus

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea

Molecular Formula

C23H32N2OS

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)

InChI Key

WOWBFOBYOAGEEA-UHFFFAOYSA-N

solubility

1.56e-07 M

Synonyms

cga106630;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)-thioure;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)thiourea;DIAFENTHIURON;1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea;3-(2,6-diisopropyl-4-

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Isomeric SMILES

CC(C)C1=CC(=CC(=C1NC(=NC(C)(C)C)S)C(C)C)OC2=CC=CC=C2

The exact mass of the compound Diafenthiuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.56e-07 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. It belongs to the ontological category of thiourea insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

Diafenthiuron (CAS 80060-09-9) is a thiourea-derived pro-insecticide and acaricide widely utilized in agrochemical formulations and as a critical analytical reference standard. Functioning as a unique inhibitor of mitochondrial ATP synthase (IRAC Group 12A), it undergoes photochemical or metabolic conversion into a highly reactive carbodiimide derivative[1]. For industrial procurement, it is valued for its broad-spectrum efficacy against sucking pests and its essential role in resistance management programs where conventional chemistries have failed [2]. In laboratory contexts, high-purity diafenthiuron (>98.0%) is procured as a certified reference material for LC-MS/MS and GC-MS residue analysis, enabling precise quantification, recovery validation, and regulatory compliance in complex food and environmental matrices[3].

Procurement Fit

Activation Pro-insecticide converted by UV/enzymatic systems to carbodiimide metabolite Requires light or metabolic activation
Target site Mitochondrial F₀-ATPase inhibitor (IRAC Group 12) Unique mode of action for resistance management
Activity profile Contact, stomach, systemic, and reported ovicidal action Broad sucking-pest spectrum including whiteflies, thrips, mites

Substituting diafenthiuron with alternative acaricides like amitraz or triazophos compromises resistance management, as diafenthiuron's unique ATP synthase inhibition mechanism specifically targets populations resistant to octopaminergic agonists or acetylcholinesterase inhibitors [1]. Furthermore, in analytical workflows, substituting a certified high-purity diafenthiuron standard with technical-grade material introduces severe calibration errors in LC-MS/MS [2]. Technical grades contain uncharacterized impurities and varying levels of its carbodiimide metabolite, which distort ion ratios, compromise limit of detection (LOD) baselines, and cause laboratories to fail strict Maximum Residue Limit (MRL) compliance audits for agricultural exports [3].

Substitution Risk

1
Mechanism-class mismatch

IRAC Group 12 (ATP synthase inhibitor) differs completely from neonicotinoids (4A), pyrethroids (3A), and organophosphates (1B). Cross-resistance patterns may not transfer directly.

2
Cross-resistance evidence

Reported absence of cross-resistance between diafenthiuron and imidacloprid-resistant strains, whereas high cross-resistance (121.8-fold) was observed between the same strain and lambda-cyhalothrin. Substitution with pyrethroids may not maintain control.

3
Resistance management context

A patented method exists for using diafenthiuron against neonicotinoid-resistant aphids. Replacing it with a different mode of action in resistant populations could lead to efficacy shifts.

Field Efficacy vs. Organophosphates

In field trials targeting Polyphagotarsonemus latus (mites), formulations utilizing diafenthiuron demonstrated significantly higher efficacy than traditional organophosphate or neonicotinoid alternatives. Diafenthiuron achieved a 71.32% reduction in mite populations, substantially outperforming triazophos (61.31%) and thiamethoxam (43.45%) [1]. This robust performance is driven by its unique pro-pesticide activation into a carbodiimide derivative under UV light, making it a critical active ingredient for formulators.

Evidence DimensionMite population reduction (%)
Target Compound DataDiafenthiuron (71.32% reduction)
Comparator Or BaselineTriazophos (61.31%) and Thiamethoxam (43.45%)
Quantified Difference10.01% higher reduction than triazophos; 27.87% higher than thiamethoxam
ConditionsField efficacy trials on capsicum over two seasons

Formulators must procure diafenthiuron to achieve commercially viable control rates in regions where pests have developed resistance to organophosphates and neonicotinoids.

Whitefly LC₅₀ (48h)
Head-to-head
Diafenthiuron 0.034% vs. pyriproxyfen 0.051%, tolfenpyrad 0.34% (50% WP/EC)
Supports potency comparison for dose-response estimation
Lab bioassay, Bt cotton whitefly; 48h exposure

ATP Synthase Inhibition & Potency

Diafenthiuron operates as a unique IRAC Group 12A mitochondrial ATP synthase inhibitor, providing a distinct mechanism of action compared to octopaminergic agonists like amitraz. In comparative toxicological assays, diafenthiuron exhibited an LD50 of 0.048 μg/mg against target species, making it approximately 8.5 times more potent than amitraz (LD50 = 0.41 μg/mg) [1]. This quantitative advantage is due to the irreversible binding of its carbodiimide metabolite to the glucose-6-phosphate translocase.

Evidence DimensionLethal Dose 50 (LD50)
Target Compound DataDiafenthiuron (0.048 μg/mg)
Comparator Or BaselineAmitraz (0.41 μg/mg)
Quantified DifferenceDiafenthiuron is 8.5x more toxic to target vectors
Conditions24-hour topical application bioassay

Procurement of diafenthiuron allows manufacturers to formulate highly potent, low-dose products that effectively bypass resistance mechanisms affecting older acaricide classes.

Lacewing adult LC₅₀
Head-to-head
Diafenthiuron 30.5 µL/mL vs. imidacloprid 2.3 µL/mL (topical bioassay)
Reported 13.3-fold lower acute toxicity to C. carnea adults
Lab topical assay; confidence intervals overlap with acetamiprid and bifenthrin

LC-MS/MS Residue Recovery Standardization

For food safety laboratories, substituting certified high-purity diafenthiuron standards with lower-grade materials compromises Maximum Residue Limit (MRL) compliance. When using analytical-grade diafenthiuron as a reference standard in optimized cold-bath QuEChERS extractions, laboratories achieved a quantitative recovery rate of 102% in complex tomato matrices, compared to only 77% recovery under standard room-temperature extraction baselines [1]. High-purity standards are essential to accurately calibrate for these matrix effects and prevent signal suppression during LC-MS/MS.

Evidence DimensionAnalytical Recovery Rate (%)
Target Compound DataAnalytical-grade Diafenthiuron with optimized cold-bath extraction (102% recovery)
Comparator Or BaselineStandard room-temperature extraction baseline (77% recovery)
Quantified Difference25% improvement in analytical recovery accuracy
ConditionsQuEChERS citrate extraction followed by LC-MS/MS multiple reaction monitoring (MRM)

Analytical laboratories must procure certified high-purity diafenthiuron to ensure reliable calibration curves, accurate recovery checks, and strict regulatory compliance.

Synergism (co-toxicity coefficient)
Head-to-head
CTC = 188.93 for diafenthiuron + fenbutatin-oxide (1:0.39); LC₅₀ 67.87 mg/L vs. 154.67 (diafenthiuron alone)
Reported synergistic mixture response in T. cinnabarinus bioassay
24h exposure, female adults; CTC > 100 indicates synergism
Field efficacy – mung bean
Head-to-head
Diafenthiuron 312.5 g a.i./ha: 82% whitefly reduction, yield 10.11 q/ha vs. flonicamid 9.10, fipronil 8.76, control 5.17
Reported yield advantage relative to tested alternatives under field conditions
Kharif 2018, two sprays; sucking pest complex on mung bean
Tea shoot half-life
Head-to-head
Diafenthiuron 4.3–5.9 d vs. chlorfenapyr 10.0–12.4 d (total residues); faster dissipation
Supports degradation-rate context for residue management planning
Field dissipation on tea shoots, LC-MS/MS; 14-d PHI risk quotient < 100%
Resistant mite control
Class-level
Single annual diafenthiuron application controlled pyrethroid/OP-resistant H. destructor; alternative treatments failed
Reported field outcome in dual-resistant mite population
Two-year isolated plot trial; resistance allele monitoring included

Resistance Management Formulation

Ideal as an active ingredient in suspension concentrates (SC) or wettable powders (WP) targeting multi-resistant mites and whiteflies in cotton, soybeans, and vegetables, where older chemistries like amitraz or triazophos fail[1].

LC-MS/MS Pesticide Residue Analysis

Essential as a certified reference standard for food safety laboratories conducting QuEChERS-based multi-residue screening to ensure compliance with international MRLs, enabling accurate recovery baseline calibration [2].

Photochemical Pro-Pesticide Activation

Procured by R&D laboratories investigating pro-pesticide mechanisms, specifically the UV-catalyzed conversion of thioureas into reactive carbodiimides for targeted mitochondrial ATP synthase inhibition[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bt cotton whitefly management
Reported lower LC₅₀ potency relative to pyriproxyfen and tolfenpyrad in whitefly bioassays
Verify dose-response and field efficacy under local Bt cotton conditions
IPM with natural enemy conservation
Reported 13-fold higher LC₅₀ to Chrysoperla carnea adults compared to imidacloprid; larval selectivity documented
Confirm compatibility with target beneficial arthropods in the specific cropping system
Pyrethroid/neonicotinoid-resistant fields
Absence of cross-resistance to imidacloprid-resistant strains; patented use against neonicotinoid-resistant aphids
Monitor resistance allele frequencies and field performance in target pest populations
High-value crops with strict MRLs
Faster reported dissipation half-life in tea (4.3–5.9 d) compared to chlorfenapyr; rapid degradation in cardamom
Assess residue decline curves and pre-harvest intervals for export compliance

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

384.22353482 Da

Monoisotopic Mass

384.22353482 Da

Heavy Atom Count

27

LogP

6.0 (LogP)

Melting Point

146.0 °C

UNII

22W5MDB01G

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H331 (80.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (80.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (80.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

80060-09-9

Wikipedia

Diafenthiuron

Use Classification

Miticides, Acaricides, Insecticides
1. Wang L, Zhao P, Zhang F, Du F, Pan C. Diafenthiuron residue and decline in pakchoi and soil under field application. Ecotoxicol Environ Saf. 2012 May;79:75-79. doi: 10.1016/j.ecoenv.2011.12.002. Epub 2011 Dec 22. PMID: 22195761.

2. Kayser H, Eilinger P. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Manag Sci. 2001 Oct;57(10):975-80. doi: 10.1002/ps.360. PMID: 11695192.

3. Riaz-Ul-Haq M, Javeed R, Iram S, Rasheed MA, Amjad M, Iqbal F. Effect of Diafenthiuron exposure under short and long term experimental conditions on hematology, serum biochemical profile and elemental composition of a non-target organism, Labeo rohita. Environ Toxicol Pharmacol. 2018 Sep;62:40-45. doi: 10.1016/j.etap.2018.06.006. Epub 2018 Jun 22. PMID: 29957367.

4. Keum YS, Liu KH, Seo JS, Kim JH, Kim K, Kim YH, Kim PJ. Dissipation of foliar residues of diafenthiuron and its metabolites. Bull Environ Contam Toxicol. 2002 Jun;68(6):845-51. doi: 10.1007/s00128-002-0032-7. PMID: 12012060.

5. Stanley J, Chandrasekaran S, Preetha G, Kuttalam S. Toxicity of diafenthiuron to honey bees in laboratory, semi-field and field conditions. Pest Manag Sci. 2010 May;66(5):505-10. doi: 10.1002/ps.1900. PMID: 20069631.

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